P-Menthane-1,2-diol

Description

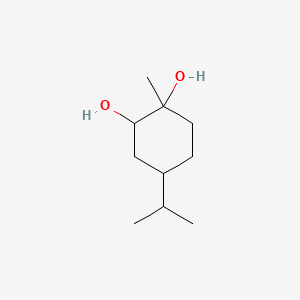

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-propan-2-ylcyclohexane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h7-9,11-12H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLFWQILVNWPEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C(C1)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955286 | |

| Record name | 1-Methyl-4-(propan-2-yl)cyclohexane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33669-76-0 | |

| Record name | 4-Isopropyl-1-methyl-1,2-cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33669-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Menthane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033669760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-MENTHANE-1,2-DIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-(propan-2-yl)cyclohexane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Menthane-1,2-diol: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane-1,2-diol, a bicyclic monoterpenoid derivative, is a member of the extensive family of p-menthane compounds, which are widely distributed in the plant kingdom. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on data relevant to researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes important chemical transformations.

Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in various scientific contexts. While experimental data for this specific isomer can be limited and sometimes confused with its more commercially prominent isomer, p-menthane-3,8-diol, the following tables summarize the most reliable information available.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-methyl-4-(propan-2-yl)cyclohexane-1,2-diol | PubChem[1] |

| Synonyms | 4-Isopropyl-1-methyl-1,2-cyclohexanediol, 1-Hydroxyisocarvomenthol | PubChem[1] |

| CAS Number | 33669-76-0 | PubChem[1] |

| Molecular Formula | C₁₀H₂₀O₂ | PubChem[1] |

| Molecular Weight | 172.26 g/mol | PubChem[1] |

| Appearance | Solid | ECHA |

| Melting Point | 88-89 °C | ECHEMI[2] |

| Boiling Point | 110 °C at 20 Torr | ECHEMI[2] |

| Solubility | Soluble in alcohol. | The Good Scents Company[3] |

Table 2: Spectroscopic and Chromatographic Data for this compound

| Data Type | Key Features/Values | Source |

| Mass Spectrometry (GC-MS) | Kovats Retention Index (semi-standard non-polar): 1378 | PubChem[1] |

| ¹H NMR | Data not explicitly available in searches. | |

| ¹³C NMR | Data not explicitly available in searches. | |

| Infrared (IR) Spectroscopy | Data not explicitly available in searches. |

Chemical Properties and Reactivity

This compound is a vicinal diol (a glycol) attached to a p-menthane backbone. Its chemical reactivity is primarily dictated by the two hydroxyl groups and the stereochemistry of the cyclohexane ring.

Key Chemical Characteristics:

-

1,2-Diol Functionality: The presence of adjacent hydroxyl groups allows for characteristic reactions such as cleavage by periodate and lead tetraacetate. These reactions are often used for structural elucidation.

-

Pinacol Rearrangement: Like other 1,2-diols, this compound can undergo a pinacol rearrangement under acidic conditions. This reaction involves the dehydration of one hydroxyl group to form a carbocation, followed by the migration of an adjacent alkyl or aryl group, resulting in the formation of a ketone. The specific product of this rearrangement will depend on the stereochemistry of the diol and which group migrates.[4][5][6]

-

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.

-

Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters.

Experimental Protocols

Synthesis of this compound via Dihydroxylation of p-Menthene

A common route for the synthesis of 1,2-diols is the dihydroxylation of the corresponding alkene. In the case of this compound, this can be achieved starting from p-menthene. Both syn- and anti-dihydroxylation methods can be employed to yield different stereoisomers.

a) syn-Dihydroxylation using Potassium Permanganate (Baeyer's Test)

This method yields a cis-diol.

-

Materials: p-Menthene, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), ethanol, water, ice bath.

-

Procedure:

-

Dissolve p-menthene in ethanol in a flask.

-

Cool the flask in an ice bath.

-

Slowly add a pre-cooled aqueous solution of potassium permanganate and sodium hydroxide to the stirred solution of p-menthene. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide will form.

-

After the reaction is complete (as indicated by the persistence of a faint pink color), filter the mixture to remove the manganese dioxide.

-

Evaporate the ethanol from the filtrate.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude cis-p-menthane-1,2-diol.

-

The product can be further purified by recrystallization or column chromatography.

-

b) anti-Dihydroxylation via Epoxidation and Hydrolysis

This two-step method yields a trans-diol.

-

Step 1: Epoxidation of p-Menthene

-

Materials: p-Menthene, a peroxy acid (e.g., meta-chloroperoxybenzoic acid - mCPBA), a chlorinated solvent (e.g., dichloromethane), sodium bicarbonate solution.

-

Procedure:

-

Dissolve p-menthene in dichloromethane in a flask.

-

Slowly add a solution of mCPBA in dichloromethane to the stirred solution of p-menthene at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the excess peroxy acid and the resulting carboxylic acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude p-menthane epoxide.

-

-

-

Step 2: Acid-Catalyzed Hydrolysis of the Epoxide

-

Materials: p-Menthane epoxide, dilute aqueous acid (e.g., sulfuric acid or perchloric acid), an organic solvent (e.g., acetone or tetrahydrofuran).

-

Procedure:

-

Dissolve the crude epoxide in a mixture of the organic solvent and water.

-

Add a catalytic amount of the acid.

-

Stir the mixture at room temperature or with gentle heating until the epoxide is consumed (monitored by TLC).

-

Neutralize the acid with a weak base (e.g., sodium bicarbonate).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent.

-

Dry the organic extract, filter, and evaporate the solvent to yield the crude trans-p-menthane-1,2-diol.

-

Purify the product by recrystallization or column chromatography.

-

-

Synthesis pathways to cis- and trans-p-menthane-1,2-diol.

Biological Activity and Potential Applications

While p-menthane-3,8-diol (PMD) is a well-known and commercially used insect repellent, the biological activities of this compound are less extensively studied. However, research into the broader class of p-menthane derivatives suggests potential for biological effects.

One study investigating the cytotoxicity of various structurally correlated p-menthane derivatives against human tumor cell lines (OVCAR-8, HCT-116, and SF-295) included (+)-limonene 1,2-epoxide, a precursor to a diol. This compound showed intermediate cytotoxic activity.[1][7] This suggests that the presence of hydroxyl or epoxide groups on the p-menthane skeleton can contribute to biological activity. The study highlighted that the presence of both an epoxide and an aldehyde group in (-)-perillaldehyde 8,9-epoxide resulted in the highest cytotoxicity.[1][7]

Further research is required to specifically elucidate the cytotoxic, antimicrobial, or other pharmacological effects of this compound and to understand its mechanism of action and potential signaling pathway involvement. Currently, there is no specific signaling pathway documented for this compound in the reviewed literature.

A generalized workflow for assessing the cytotoxicity of p-menthane derivatives.

Safety and Handling

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Handle with care and avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

This compound is a vicinal diol of the p-menthane family with potential for further investigation in various fields, including synthetic chemistry and pharmacology. While there is a need for more comprehensive and specific experimental data on its physical, chemical, and biological properties, this guide provides a foundational understanding based on the currently available literature. The detailed experimental protocols for its synthesis offer a starting point for researchers interested in exploring this and related compounds. Future studies are warranted to fully characterize its spectral properties, reactivity, and biological activity, including any potential interactions with cellular signaling pathways.

References

Characterization of CAS Number 33669-76-0

An In-depth Technical Guide to the Characterization of 3-O-Acetyl-11-keto-β-boswellic Acid (AKBA)

Disclaimer: The provided CAS number, 33669-76-0, corresponds to the chemical compound 1-methyl-4-propan-2-ylcyclohexane-1,2-diol. However, the request for an in-depth technical guide detailing signaling pathways and experimental protocols relevant to drug development strongly suggests an interest in a more pharmacologically researched substance. A significant body of scientific literature matching these requirements exists for 3-O-Acetyl-11-keto-β-boswellic acid (AKBA) , a potent anti-inflammatory and anti-cancer agent. It is highly probable that AKBA is the intended subject of this guide. This document will therefore focus comprehensively on AKBA (CAS Number: 67416-61-9), while also providing a brief characterization of the compound associated with CAS 33669-76-0.

Chemical Name: 1-methyl-4-propan-2-ylcyclohexane-1,2-diol Synonyms: p-Menthane-1,2-diol, 1-Hydroxyisocarvomenthol Molecular Formula: C₁₀H₂₀O₂ Molecular Weight: 172.26 g/mol

In-depth Technical Guide: 3-O-Acetyl-11-keto-β-boswellic Acid (AKBA)

Introduction

3-O-Acetyl-11-keto-β-boswellic acid (AKBA) is a pentacyclic triterpenoid derived from the gum resin of Boswellia serrata and Boswellia carteri trees, commonly known as frankincense.[2][3] It is recognized as one of the most bioactive constituents of Boswellia extracts. AKBA has garnered significant attention from the scientific community for its potent anti-inflammatory, anti-cancer, and anti-arthritic properties.[2][4][5] Its therapeutic potential stems from its ability to modulate multiple critical signaling pathways involved in inflammation and carcinogenesis.[4][6][7] This guide provides a comprehensive technical overview of AKBA's characterization, including its physicochemical properties, biological activity, and relevant experimental methodologies.

Physicochemical Properties

AKBA is a white crystalline powder with limited water solubility but is highly soluble in various organic solvents like ethanol, methanol, acetonitrile, and DMSO.[8] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of AKBA

| Property | Value | References |

| CAS Number | 67416-61-9 | [2] |

| Molecular Formula | C₃₂H₄₈O₅ | [2][8][9] |

| Molecular Weight | 512.72 g/mol | [2][8] |

| IUPAC Name | (3α,4β)-3-(acetyloxy)-11-oxo-urs-12-en-23-oic acid | [2] |

| Appearance | White crystalline powder | [8] |

| UV λmax | 208, 249 nm (or 250 nm) | [2][10][11] |

| Solubility | DMSO: 100 mg/mL DMF: 25 mg/mL Ethanol: 5 mg/mL Water: 0.0002815 mg/L (est.) | [2][3][12] |

| InChI Key | HMMGKOVEOFBCAU-BCDBGHSCSA-N |

Biological Activity and Mechanism of Action

AKBA exhibits a wide range of pharmacological activities, primarily attributed to its ability to inhibit key inflammatory enzymes and modulate complex signaling networks.

-

Anti-Inflammatory Activity: AKBA is a potent, direct, non-redox, and non-competitive inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[2][5] It also exerts anti-inflammatory effects by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[4][5]

-

Anti-Cancer Activity: AKBA has demonstrated significant anti-proliferative, pro-apoptotic, and anti-invasive effects across various cancer cell lines, including glioblastoma, prostate, colon, and breast cancer.[7][13][14][15] Its mechanisms include arresting the cell cycle, inducing apoptosis through caspase activation, and inhibiting tumor cell invasion by downregulating matrix metalloproteinases (MMPs).[14][15] These effects are mediated through the modulation of several oncogenic signaling pathways.

-

Anti-Arthritic Activity: In models of rheumatoid arthritis, AKBA has been shown to reduce inflammation, paw volume, and joint degradation.[5] It helps preserve the extracellular matrix by inhibiting enzymes like collagenase and elastase.[5]

Key Signaling Pathways Modulated by AKBA

AKBA's therapeutic effects are a result of its interaction with multiple intracellular signaling cascades. The diagrams below illustrate some of the most critical pathways.

Caption: AKBA's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Boswellia serrata Extract Containing 30% 3-Acetyl-11-Keto-Boswellic Acid Attenuates Inflammatory Mediators and Preserves Extracellular Matrix in Collagen-Induced Arthritis [frontiersin.org]

- 6. abmole.com [abmole.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of 3-acetyl-11-keto-β-boswellic acid in analytical and biological samples using streamlined and robust RP-HPLC method - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00814F [pubs.rsc.org]

- 9. Acetyl-11-Keto-Beta-Boswellic Acid | C32H48O5 | CID 11168203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Quantitative Determination of 3-O-Acetyl-11-Keto-β-Boswellic Acid (AKBA) and Other Boswellic Acids in Boswellia sacra Flueck (syn. B. carteri Birdw) and Boswellia serrata Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of 3-acetyl-11-keto-β-boswellic acid in analytical and biological samples using streamlined and robust RP-HPLC method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. 3-O-acetyl-11-keto-beta-boswellic acid, 67416-61-9 [thegoodscentscompany.com]

- 13. 3-Acetyl-11-keto-β-boswellic acid (AKBA) induced antiproliferative effect by suppressing Notch signaling pathway and synergistic interaction with cisplatin against prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Acetyl-11-keto-β-boswellic acid inhibits cancer cell invasion and induces apoptosis in breast cancer cells by abrogating the EGFR-mediated PI3K/Akt pathway [archivesofmedicalscience.com]

- 15. 3-O-acetyl-11-keto-β-boswellic acid exerts anti-tumor effects in glioblastoma by arresting cell cycle at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Stereochemical Structure of cis-p-Menthane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of cis-p-menthane-1,2-diol. Given the limited availability of specific experimental data for this particular diastereomer in publicly accessible literature, this document leverages established principles of organic chemistry and spectroscopic data from closely related p-menthane diol isomers to present a robust framework for its characterization.

Introduction to p-Menthane Diols

The p-menthane skeleton, a substituted cyclohexane ring, is a common motif in natural products and synthetic compounds with diverse biological activities. The precise stereochemistry of substituents on the cyclohexane ring is critical for their biological function, necessitating unambiguous structural determination. cis-p-Menthane-1,2-diol is a specific stereoisomer where the hydroxyl groups at the C1 and C2 positions are on the same face of the ring. Its structural elucidation relies on a combination of synthetic methods, spectroscopic analysis, and, ideally, X-ray crystallography.

Synthesis of cis-p-Menthane-1,2-diol

The primary route to synthesize cis-1,2-diols from an alkene precursor involves syn-dihydroxylation. For p-menthane-1,2-diol, the logical starting material would be a corresponding p-menthene, such as p-menth-1-ene.

Experimental Protocol: Syn-dihydroxylation

A common and effective method for the syn-dihydroxylation of alkenes to form cis-diols utilizes osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant.

Materials:

-

p-Menth-1-ene

-

Osmium tetroxide (catalytic amount)

-

N-methylmorpholine N-oxide (NMO) as a co-oxidant

-

Acetone/water solvent system

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve p-menth-1-ene in a mixture of acetone and water.

-

Add N-methylmorpholine N-oxide (NMO) to the solution.

-

To this stirring solution, add a catalytic amount of osmium tetroxide.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of sodium sulfite.

-

The mixture is stirred for an additional 30 minutes.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure cis-p-menthane-1,2-diol.

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data for cis-p-menthane-1,2-diol. While specific data is not available, representative values and interpretation strategies are derived from isomeric p-menthane diols and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the carbon skeleton and the stereochemical arrangement of substituents.

Table 1: Predicted ¹H NMR Data for cis-p-Menthane-1,2-diol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |

| ~3.5 - 3.8 | d | 1H | H-2 | J ≈ 3-5 Hz (axial-equatorial) |

| ~1.2 - 2.0 | m | 8H | Cyclohexane ring protons | |

| ~1.2 | s | 3H | C1-CH₃ | |

| ~0.9 | d | 6H | Isopropyl CH₃ | J ≈ 7 Hz |

| ~2.5 - 3.5 | br s | 2H | OH |

Table 2: Predicted ¹³C NMR Data for cis-p-Menthane-1,2-diol

| Chemical Shift (δ) ppm | Assignment |

| ~75 - 80 | C-1 |

| ~70 - 75 | C-2 |

| ~40 - 50 | C-4 |

| ~30 - 40 | C-3, C-5, C-6 |

| ~32 | Isopropyl CH |

| ~20 - 25 | C1-CH₃ |

| ~18 - 22 | Isopropyl CH₃ |

Interpretation:

-

¹H NMR: The key signal for confirming the cis stereochemistry is the coupling constant between H-2 and the adjacent protons on the cyclohexane ring. In a chair conformation, a cis-1,2-diol will likely have one hydroxyl group in an axial position and the other in an equatorial position. The proton at C-2 would be in an axial position, leading to smaller axial-equatorial and equatorial-equatorial coupling constants with the neighboring protons. The presence of a singlet for the C1-methyl group confirms its attachment to a quaternary carbon.

-

¹³C NMR: The chemical shifts of C-1 and C-2 are indicative of carbons bearing hydroxyl groups. The number of signals will reflect the symmetry of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for cis-p-Menthane-1,2-diol

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Strong, Broad | O-H stretch (intermolecular H-bonding) |

| ~2960 - 2850 | Strong | C-H stretch (aliphatic) |

| ~1470 - 1450 | Medium | C-H bend (CH₂) |

| ~1380 - 1365 | Medium | C-H bend (gem-dimethyl) |

| ~1100 - 1000 | Strong | C-O stretch (secondary and tertiary alcohols) |

Interpretation: The most prominent feature in the IR spectrum will be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding. The presence of strong C-H stretching bands confirms the aliphatic nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Predicted Mass Spectrometry Data for cis-p-Menthane-1,2-diol

| m/z | Relative Intensity | Assignment |

| 172 | Low | [M]⁺ (Molecular Ion) |

| 154 | Medium | [M - H₂O]⁺ |

| 139 | Medium | [M - H₂O - CH₃]⁺ |

| 129 | High | [M - C₃H₇]⁺ |

| 111 | High | [M - C₃H₇ - H₂O]⁺ |

| 71 | High | Isopropyl cation fragment |

Interpretation: The molecular ion peak at m/z 172 would confirm the molecular formula C₁₀H₂₀O₂. Common fragmentation pathways for cyclic diols include the loss of water ([M - H₂O]⁺), loss of the isopropyl group ([M - C₃H₇]⁺), and subsequent loss of water from this fragment.

X-ray Crystallography

For an unambiguous determination of the stereochemistry, single-crystal X-ray crystallography is the gold standard.

Experimental Protocol: X-ray Crystallography

-

Crystallization: A high-purity sample of cis-p-menthane-1,2-diol is dissolved in a suitable solvent or solvent mixture (e.g., hexane, ethyl acetate, or a mixture thereof). Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion is employed to grow single crystals of sufficient size and quality.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles. The relative stereochemistry of the hydroxyl groups and the isopropyl and methyl substituents can be definitively determined from the refined structure. A study on a thiourea adduct of cis-para-menthane has been successfully conducted, indicating the feasibility of crystallizing and structurally determining related compounds.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of cis-p-menthane-1,2-diol follows a logical progression, integrating data from multiple analytical techniques.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature regarding the involvement of cis-p-menthane-1,2-diol in specific signaling pathways or its detailed biological activity. However, other p-menthane diols, such as p-menthane-3,8-diol (PMD), are well-known for their insect-repellent properties. It is plausible that cis-p-menthane-1,2-diol may exhibit some biological activity, but further research is required to establish its specific roles.

Conclusion

The structure elucidation of cis-p-menthane-1,2-diol is a multi-faceted process that relies on a combination of controlled synthesis and thorough spectroscopic analysis. While specific, published data for this compound is scarce, the principles outlined in this guide provide a clear and effective pathway for its synthesis and characterization. The combination of NMR, IR, and mass spectrometry allows for a confident determination of its constitution and relative stereochemistry, with X-ray crystallography offering the ultimate confirmation of its three-dimensional structure. Further investigation into the biological activities of this and related compounds could open new avenues in drug development and other applications.

Conformational Analysis of trans-p-Menthane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational landscape of trans-p-menthane-1,2-diol, a substituted cyclohexane derivative. The document elucidates the equilibrium between the principal chair conformations, the governing stereochemical and stereoelectronic factors, and the methodologies for their characterization. By integrating principles from the analysis of analogous compounds, this guide offers a predictive framework for understanding the three-dimensional structure and, by extension, the reactivity and biological interactions of this molecule.

Introduction

trans-p-Menthane-1,2-diol, a saturated monoterpenoid, is a chiral molecule whose biological activity and chemical reactivity are intrinsically linked to its three-dimensional structure. As a trans-1,2-disubstituted cyclohexane, its conformational isomerism is primarily defined by the equilibrium between two chair forms: the diequatorial and the diaxial conformers. The presence of a methyl group at C1 and a bulky isopropyl group at C4 introduces additional steric considerations that significantly influence this equilibrium. Understanding the preferred conformation is critical for applications in medicinal chemistry, where molecular shape governs receptor binding, and in synthetic chemistry, where it dictates stereoselective outcomes.

Conformational Equilibrium

The cyclohexane ring in trans-p-menthane-1,2-diol predominantly adopts a chair conformation to minimize angular and torsional strain. The trans configuration of the hydroxyl groups at C1 and C2 allows for two distinct chair conformers through ring inversion: one where both hydroxyl groups are in equatorial positions (diequatorial) and another where they are both in axial positions (diaxial). A critical feature of this specific molecule is the large isopropyl group at the C4 position. Due to its significant steric bulk, the isopropyl group will overwhelmingly favor the equatorial position, effectively "locking" the cyclohexane ring and preventing significant population of any conformation where it would be axial.

This leads to two primary, non-interconverting (via ring flip) chair conformations to consider:

-

Conformer A (Diequatorial): The hydroxyl groups at C1 and C2 are in equatorial positions. The methyl group at C1 is axial, and the isopropyl group at C4 is equatorial.

-

Conformer B (Diaxial): The hydroxyl groups at C1 and C2 are in axial positions. The methyl group at C1 is equatorial, and the isopropyl group at C4 is equatorial.

The equilibrium between these two conformers is governed by a balance of steric hindrance and the potential for intramolecular hydrogen bonding.

Steric Considerations

Steric strain, particularly 1,3-diaxial interactions, plays a crucial role in determining conformational stability. The energetic cost of placing a substituent in an axial position is quantified by its "A-value".

In Conformer A , the axial methyl group introduces 1,3-diaxial strain with the axial hydrogens on C3 and C5.

In Conformer B , the two axial hydroxyl groups introduce 1,3-diaxial interactions with axial hydrogens. Additionally, there is a gauche interaction between the two hydroxyl groups.

Intramolecular Hydrogen Bonding

A significant stabilizing factor for the diaxial conformer (Conformer B) is the potential for intramolecular hydrogen bonding between the two axial hydroxyl groups.[1][2] The proximity of the axial OH groups allows for the formation of a hydrogen bond, which can partially offset the steric strain of their axial positions. This interaction is highly dependent on the solvent; non-polar solvents tend to favor conformations with intramolecular hydrogen bonding, while polar, protic solvents can disrupt this bond by competing as hydrogen bond donors and acceptors.[3][4]

Quantitative Conformational Analysis

The relative stability of the conformers can be estimated using A-values and determined experimentally through spectroscopic techniques.

A-Value Based Energy Estimation

A-values represent the free energy difference (ΔG°) between the axial and equatorial positions for a given substituent on a cyclohexane ring.[5] They can be used to estimate the relative strain energy of each conformer.

| Substituent | A-Value (kcal/mol)[5] |

| -OH | ~0.9 (highly solvent dependent) |

| -CH₃ | ~1.7 |

| -CH(CH₃)₂ (Isopropyl) | ~2.2 |

Estimated Strain Calculation:

-

Conformer A (Diequatorial OH): Strain arises primarily from the axial methyl group.

-

Strain ≈ A-value(CH₃) = 1.7 kcal/mol

-

-

Conformer B (Diaxial OH): Strain arises from two axial hydroxyl groups.

-

Strain ≈ 2 * A-value(OH) = 2 * 0.9 = 1.8 kcal/mol

-

Based on this simplified analysis, the two conformers are predicted to be of very similar energy, with a slight preference for Conformer A. However, this calculation does not account for the stabilizing effect of potential intramolecular hydrogen bonding in Conformer B or the gauche interaction between the equatorial hydroxyl groups in Conformer A. Therefore, experimental verification is essential.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for determining the conformational equilibrium of cyclohexane derivatives in solution.[3][4][6] The key parameters are the vicinal coupling constants (³JHH), which are related to the dihedral angle between adjacent C-H bonds by the Karplus equation.

Methodology:

-

Sample Preparation: Dissolve a high-purity sample of trans-p-menthane-1,2-diol in a suitable deuterated solvent (e.g., CDCl₃ for a less polar environment, CD₃OD for a polar, protic environment).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for adequate signal dispersion).

-

Spectral Analysis:

-

Identify the signals for the protons at C1 (H1) and C2 (H2). These will be coupled to each other and to the protons on the adjacent methylene groups.

-

Measure the coupling constants for H1 and H2. The key couplings are J(H1, H6ax), J(H1, H6eq), J(H2, H3ax), and J(H2, H3eq).

-

-

Conformational Assignment:

-

Diequatorial Conformer (A): The C1-OH and C2-OH groups are equatorial, meaning H1 and H2 are axial. This will result in large axial-axial (J_ax,ax_) couplings to the adjacent axial protons (typically 8-13 Hz) and smaller axial-equatorial (J_ax,eq_) couplings (typically 2-5 Hz).[7]

-

Diaxial Conformer (B): The C1-OH and C2-OH groups are axial, meaning H1 and H2 are equatorial. This will result in only small equatorial-axial (J_eq,ax_) and equatorial-equatorial (J_eq,eq_) couplings (typically 2-5 Hz).

-

The observed coupling constants will be a weighted average of the values for each conformer. The population of each conformer can be calculated using the following equation:

J_obs = N_A * J_A + N_B * J_B

Where J_obs is the observed coupling constant, N_A and N_B are the mole fractions of conformers A and B, and J_A and J_B are the theoretical coupling constants for the pure conformers.

| Parameter | Conformer A (Diequatorial OH) | Conformer B (Diaxial OH) |

| H1 Position | Axial | Equatorial |

| H2 Position | Axial | Equatorial |

| Expected ³J(H1,H2) | ~8-13 Hz (ax-ax) | ~2-5 Hz (eq-eq) |

| Expected ³J(H2,H3ax) | ~8-13 Hz (ax-ax) | ~2-5 Hz (eq-ax) |

| Expected ³J(H2,H3eq) | ~2-5 Hz (ax-eq) | ~2-5 Hz (eq-eq) |

Table 1: Predicted ¹H NMR Vicinal Coupling Constants for the Chair Conformations of trans-p-menthane-1,2-diol.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to investigate intramolecular hydrogen bonding.

Methodology:

-

Sample Preparation: Prepare a dilute solution of trans-p-menthane-1,2-diol in a non-polar solvent (e.g., CCl₄ or cyclohexane). Dilution is crucial to minimize intermolecular hydrogen bonding.

-

Data Acquisition: Acquire the IR spectrum in the O-H stretching region (3200-3700 cm⁻¹).

-

Spectral Analysis:

-

A sharp band around 3600-3650 cm⁻¹ corresponds to a "free" (non-hydrogen-bonded) hydroxyl group.

-

A broader band at a lower frequency (e.g., 3450-3550 cm⁻¹) is indicative of an intramolecularly hydrogen-bonded hydroxyl group.

-

The presence of both bands would suggest an equilibrium between a non-bonded conformer (likely the diequatorial) and a bonded conformer (the diaxial).

-

Computational Modeling

Molecular mechanics (e.g., MMFF, AMBER) and quantum mechanics (e.g., Density Functional Theory, DFT) calculations are valuable for corroborating experimental findings.

Methodology:

-

Structure Generation: Build the initial 3D structures for both the diequatorial and diaxial conformers of trans-p-menthane-1,2-diol.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP/6-31G* for DFT).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative stability (ΔE).

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy, ΔG).

-

Data Analysis: Compare the calculated energy differences with those derived from experimental data. Dihedral angles and interatomic distances (e.g., O-H···O distance in the diaxial conformer) can also be analyzed.

Conclusion

The conformational analysis of trans-p-menthane-1,2-diol is dictated by a subtle interplay of steric hindrance and intramolecular hydrogen bonding. While the diequatorial arrangement of the hydroxyl groups is generally favored for trans-1,2-diols on a cyclohexane ring, the potential for intramolecular hydrogen bonding can significantly stabilize the diaxial conformer.[4][8] Due to the presence of the bulky equatorial isopropyl group, the conformational landscape is simplified, focusing on the orientation of the methyl and two hydroxyl groups. A combined approach utilizing NMR spectroscopy for solution-state analysis, IR spectroscopy for probing hydrogen bonding, and computational modeling provides a robust methodology for a comprehensive understanding of the conformational preferences of this important molecule. This knowledge is paramount for predicting its chemical behavior and designing molecules with specific biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalforums.com [chemicalforums.com]

- 8. researchgate.net [researchgate.net]

Solubility of p-Menthane-1,2-diol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-menthane-1,2-diol, a dihydroxylated monoterpene derivative. Due to a notable lack of extensive quantitative solubility data in publicly available literature, this document summarizes the available qualitative and limited quantitative information. It also details standardized experimental protocols for determining the solubility of terpenoid compounds, enabling researchers to generate precise data for their specific applications.

Introduction to this compound

This compound, also known as 1-methyl-4-isopropylcyclohexane-1,2-diol, is a saturated diol derivative of p-menthane. It exists as cis and trans stereoisomers, which can influence its physical properties, including solubility. It is crucial to distinguish this compound from its isomers, such as p-menthane-1,8-diol (commonly known as terpin), as their solubility characteristics can differ significantly. Much of the available solubility data refers to "terpin hydrate," and caution must be exercised when applying this information to this compound.

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in peer-reviewed literature. However, qualitative descriptions and some quantitative data for the closely related "terpin hydrate" are available.

Qualitative Solubility:

p-Methane-1,2-diol is generally described as being soluble in polar organic solvents. One source explicitly mentions its synthesis and subsequent reaction, implying solubility in the solvents used for those procedures, though without providing quantitative data. General chemical principles suggest that its two hydroxyl groups will facilitate solubility in protic and polar aprotic solvents.

Quantitative Solubility of "Terpin Hydrate":

The following table summarizes the available quantitative solubility data for "Terpin hydrate." It is critical to note that "Terpin hydrate" often refers to the monohydrate of cis-p-menthane-1,8-diol. Researchers should verify the identity of the compound when using this data.

| Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | 25 | 38 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 100 mg/mL |

| Ethanol | 25 | 38 mg/mL |

| Chloroform | Not Specified | Soluble |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data of this compound in specific solvent systems, the following experimental protocols are recommended. These methods are standard in the pharmaceutical and chemical industries for determining the thermodynamic solubility of solid compounds.

Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled (e.g., ± 0.5 °C).

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. Subsequently, centrifuge the samples at the same temperature to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is freely soluble.

-

Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100 g solvent, or molarity (mol/L).

Analytical Methods for Quantification

The choice of analytical method for determining the concentration of this compound will depend on its chromophoric properties and the available instrumentation.

-

Gas Chromatography (GC): Due to its volatility, GC is a suitable method for the analysis of this compound.

-

Derivatization: To improve volatility and peak shape, derivatization of the hydroxyl groups (e.g., silylation) may be necessary.

-

Detector: A Flame Ionization Detector (FID) is commonly used for quantifying organic compounds. Mass Spectrometry (MS) can be used for confirmation of identity.

-

-

High-Performance Liquid Chromatography (HPLC): If the compound possesses a suitable chromophore or can be derivatized to introduce one, HPLC with UV detection can be employed. Refractive Index (RI) detection is an alternative for compounds without a UV chromophore.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the equilibrium shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Method.

Logical Relationship of Solubility Factors

The solubility of this compound is governed by several interrelated factors. The following diagram illustrates these relationships.

Caption: Factors Influencing this compound Solubility.

The Scarcity and Microbial Origins of p-Menthane-1,2-diol: A Technical Guide

An in-depth exploration reveals that p-menthane-1,2-diol, a saturated diol of the p-menthane monoterpenoid family, is not a significant constituent of commonly analyzed plant essential oils. Instead, its presence in nature is predominantly attributed to the microbial biotransformation of the abundant monoterpene, limonene. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's origins, detailing the biosynthetic pathways, experimental protocols for its production and characterization, and quantitative data from microbial conversion studies.

Natural Occurrence: A Tale of Microbial Conversion

Contrary to many other p-menthane derivatives, direct evidence for the significant natural occurrence of this compound in plants is scarce in scientific literature. The primary route to this compound in a "natural" context is through the enzymatic action of microorganisms, particularly fungi and bacteria, on limonene. Limonene, a readily available monoterpene found in high concentrations in citrus fruit rinds and various essential oils, serves as a precursor for the microbial synthesis of this compound.

This biotransformation is a two-step enzymatic process. Initially, a monooxygenase enzyme catalyzes the epoxidation of the 1,2-double bond of limonene to form limonene-1,2-epoxide. Subsequently, an epoxide hydrolase facilitates the hydrolysis of the epoxide ring, yielding this compound[1][2]. The bacterium Rhodococcus erythropolis is a well-studied example that utilizes this pathway for limonene degradation, allowing it to use limonene as a carbon source[1][2].

Several fungal species have also been identified as effective biocatalysts for this transformation. For instance, strains of Aspergillus cellulosae, Colletotrichum nymphaeae, and the endophytic fungus Phomopsis sp. have been shown to convert limonene to limonene-1,2-diol, among other oxygenated products[3][4].

Quantitative Data on Microbial Biotransformation

The following table summarizes quantitative data from various studies on the microbial biotransformation of limonene to this compound. These studies highlight the potential of biotechnological production of this diol from a renewable natural precursor.

| Microorganism | Substrate | Product Concentration | Reference |

| Colletotrichum nymphaeae CBMAI 0864 | (R)-(+)-Limonene | 4.19 g/L | [3] |

| Phomopsis sp. (endophytic fungus) | (R)-(+)-Limonene | 2.08 g/L (synthetic medium) | [4] |

| Phomopsis sp. (endophytic fungus) | (R)-(+)-Limonene | 2.10 g/L (orange extract medium) | [4] |

| Diaporthe sp. (endophytic fungus) | (R)-(+)-Limonene (from orange waste) | 2.66 g/kg of substrate | [3] |

Biosynthetic Pathway from Limonene

The microbial conversion of limonene to this compound follows a distinct enzymatic pathway. The diagram below illustrates the key steps involved in this biotransformation.

Experimental Protocols

This section details the methodologies for the microbial production, isolation, and characterization of this compound from limonene.

Microbial Biotransformation of Limonene

The following workflow outlines a general protocol for the biotransformation of limonene using a fungal culture.

Isolation and Purification

Further purification of the crude extract is typically achieved using chromatographic techniques.

-

Column Chromatography: The concentrated extract can be subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is commonly employed to separate the components. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the diol.

Analytical Characterization

The identification and structural elucidation of this compound are performed using spectroscopic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: The purified fractions or the crude extract are dissolved in a suitable solvent (e.g., methanol or hexane) for injection.

-

GC Conditions: A capillary column, such as a DB-5 or HP-5MS, is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 240°C) to ensure separation of all volatile components.

-

MS Conditions: Electron impact (EI) ionization at 70 eV is standard. The mass spectrometer scans a mass range of approximately m/z 40-400.

-

Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with those of an authentic standard or with data from spectral libraries (e.g., NIST). The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns for cyclic diols.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A purified sample of the diol is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms. Characteristic signals for the methyl and isopropyl groups, as well as the protons on the hydroxyl-bearing carbons, will be observed.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule, including the two carbons attached to the hydroxyl groups.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the complete connectivity of the molecule and confirm the structure of the isolated compound.

-

Conclusion

While the direct isolation of this compound from plant sources is not a well-documented phenomenon, its formation through the microbial biotransformation of limonene is a promising area of research. This technical guide provides a foundational understanding of the microbial synthesis, isolation, and characterization of this diol. For researchers and drug development professionals, the biotechnological production of this compound from abundant natural precursors represents a sustainable approach to accessing this and other novel terpenoid structures for further investigation and application.

References

- 1. Limonene-1,2-epoxide hydrolase - Wikipedia [en.wikipedia.org]

- 2. Limonene-1,2-Epoxide Hydrolase from Rhodococcus erythropolis DCL14 Belongs to a Novel Class of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biotransformation of limonene by an endophytic fungus using synthetic and orange residue-based media - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Aroma: A Technical Guide to the Biosynthesis of p-Menthane Monoterpenoids

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Monoterpenoids of the p-menthane class are a diverse group of volatile secondary metabolites responsible for the characteristic aromas of many plants, most notably those in the Mentha (mint) genus.[1] These C10 isoprenoids, including commercially significant compounds like (-)-menthol, (-)-carvone, and limonene, are widely used as flavorings, fragrances, and pesticides, and possess valuable pharmacological properties.[1][2] Their biosynthesis is a highly regulated and compartmentalized process occurring within specialized plant structures, such as the peltate glandular trichomes of mint leaves.[3][4] This guide provides a detailed examination of the core biosynthetic pathways, key enzymes, and experimental methodologies used to elucidate the production of these valuable natural products.

The Core Biosynthetic Pathway: From Acyclic Precursor to Cyclic Skeletons

The journey to create p-menthane monoterpenoids begins with the universal C10 isoprenoid precursor, geranyl diphosphate (GPP). In higher plants, the precursors for GPP, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are typically supplied by the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2][3] The entire biosynthetic pathway involves a series of enzymatic steps, including cyclization, hydroxylation, dehydrogenation, and reduction, that are spatially separated across different subcellular compartments.[3][5]

The key steps in the biosynthesis, particularly well-studied in peppermint (Mentha x piperita) and spearmint (Mentha spicata), are as follows:

-

Cyclization: The pathway initiates in the leucoplasts of secretory cells, where GPP is cyclized by (-)-limonene synthase to form the foundational p-menthane skeleton, (-)-(4S)-limonene.[3][4] This step represents the first committed point in the biosynthesis of this class of monoterpenes.

-

Regiospecific Hydroxylation: Following its synthesis, (-)-limonene moves from the leucoplast to the endoplasmic reticulum. Here, it undergoes regiospecific hydroxylation by a cytochrome P450 monooxygenase. This is a critical branch point that determines the final major products.[3][6]

-

In peppermint, (-)-limonene-3-hydroxylase adds a hydroxyl group at the C-3 position to yield (-)-trans-isopiperitenol, committing the pathway toward menthol production.[3][6]

-

In spearmint, the homologous enzyme (-)-limonene-6-hydroxylase acts on the C-6 position to produce (-)-trans-carveol, directing the pathway toward carvone.[3][6]

-

-

Dehydrogenation and Reduction Cascade: The subsequent steps involve a series of oxidation and reduction reactions occurring in different cellular locations.

-

In the menthol pathway (peppermint): (-)-trans-isopiperitenol is transported to the mitochondria, where it is oxidized by (-)-trans-isopiperitenol dehydrogenase to (-)-isopiperitenone.[3][5] The pathway continues in the cytoplasm with a series of reductions and isomerizations catalyzed by enzymes like (-)-isopiperitenone reductase, (+)-cis-isopulegone isomerase, (+)-pulegone reductase, and finally (-)-menthone reductase, which produces the principal product, (-)-menthol.[4][6]

-

In the carvone pathway (spearmint): (-)-trans-carveol is oxidized by a dehydrogenase to yield (-)-carvone.[6]

-

This intricate subcellular compartmentalization necessitates the transport of volatile, potentially cytotoxic intermediates between organelles, a process that is still under investigation.[3][5]

Key Enzymes and Quantitative Data

The enzymes of the p-menthane pathway are responsible for the remarkable specificity and diversity of the final products. While extensive characterization has been performed, detailed kinetic data for all enzymes are not uniformly available. The following table summarizes the key enzymes in the peppermint and spearmint pathways.

| Enzyme | Abbreviation | Function | Subcellular Location | Km | kcat | Organism/Source |

| Geranyl Diphosphate Synthase | GPPS | Condenses IPP and DMAPP to form GPP.[3] | Leucoplast | N/A | N/A | Mentha x piperita |

| (-)-Limonene Synthase | LS | Cyclizes GPP to (-)-limonene.[4] | Leucoplast | 47.4 µM (GPP) | 0.012 s⁻¹ | Lavandula angustifolia[7] |

| (-)-Limonene-3-Hydroxylase | L3H | Hydroxylates (-)-limonene at C-3.[3][4] | Endoplasmic Reticulum | N/A | N/A | Mentha x piperita |

| (-)-Limonene-6-Hydroxylase | L6H | Hydroxylates (-)-limonene at C-6.[3][5] | Endoplasmic Reticulum | N/A | N/A | Mentha spicata |

| (-)-trans-Isopiperitenol Dehydrogenase | IPD | Oxidizes (-)-trans-isopiperitenol.[3][4] | Mitochondria | N/A | N/A | Mentha x piperita |

| (-)-Isopiperitenone Reductase | ISPR | Reduces (-)-isopiperitenone.[4] | Cytoplasm | N/A | N/A | Mentha x piperita |

| (+)-cis-Isopulegone Isomerase | IPGI | Isomerizes (+)-cis-isopulegone.[4] | Cytoplasm | N/A | N/A | Mentha x piperita |

| (+)-Pulegone Reductase | PR | Reduces (+)-pulegone to (-)-menthone.[3][4] | Cytoplasm | N/A | N/A | Mentha x piperita |

| (-)-Menthone Reductase | MMR | Reduces (-)-menthone to (-)-menthol.[4] | Cytoplasm | N/A | N/A | Mentha x piperita |

N/A: Data not widely available in cited literature. Kinetic values can vary significantly based on assay conditions and enzyme source.

Experimental Protocols

Elucidating biosynthetic pathways requires a combination of biochemical, molecular, and cytological techniques. Below are generalized methodologies for key experiments.

Terpene Synthase Activity Assay

This assay quantifies the conversion of an acyclic pyrophosphate substrate to cyclic and acyclic terpene products.

-

Enzyme Source: Recombinant enzyme heterologously expressed (e.g., in E. coli) and purified, or a crude protein extract from plant tissue (e.g., isolated glandular trichomes).

-

Reaction Mixture: Prepare a buffered solution (e.g., 50 mM HEPES, pH 7.0) containing a divalent cation cofactor (typically 10 mM MgCl₂), and dithiothreitol (DTT) to maintain a reducing environment.

-

Initiation: Add the substrate, [1-³H]GPP or unlabeled GPP, to the reaction mixture containing the enzyme to initiate the reaction. A hydrocarbon overlay (e.g., pentane or hexane) is often used to trap the volatile terpene products as they are formed.

-

Incubation: Incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Termination & Extraction: Stop the reaction by adding EDTA to chelate the Mg²⁺. Vortex vigorously to ensure all volatile products are partitioned into the hydrocarbon overlay.

-

Analysis: Analyze the hydrocarbon phase directly by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products. If using a radiolabeled substrate, product formation can be quantified by scintillation counting.

Cytochrome P450 Monoterpene Hydroxylase Assay

This protocol is designed to measure the activity of membrane-bound P450 enzymes, such as limonene hydroxylases.

-

Enzyme Source: Microsomal fractions isolated from plant tissue or a heterologous expression system (e.g., yeast) are used as the source of the P450 enzyme and its required redox partner, NADPH-cytochrome P450 reductase.

-

Reaction Mixture: Combine the microsomal preparation in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) with the monoterpene substrate (e.g., limonene, delivered in a solvent like acetone).

-

Initiation: Start the reaction by adding the cofactor, NADPH.

-

Incubation: Incubate at an optimal temperature with shaking to ensure proper mixing.

-

Extraction: Terminate the reaction and extract the hydroxylated products with a solvent such as ethyl acetate.

-

Analysis: The organic extract is concentrated and analyzed by GC-MS to identify and quantify the hydroxylated monoterpenes.

Immunocytochemical Localization

This technique visualizes the subcellular location of specific enzymes within the secretory cells of glandular trichomes.

-

Fixation: Small sections of plant tissue (e.g., young mint leaves) are fixed using chemical fixatives (e.g., formaldehyde and glutaraldehyde) to preserve cellular structure.

-

Dehydration & Embedding: The tissue is dehydrated through an ethanol series and embedded in a resin (e.g., LR White) for structural support.

-

Sectioning: The embedded tissue is cut into ultrathin sections (e.g., 80-90 nm) using an ultramicrotome and placed on microscopy grids.

-

Blocking: Sections are treated with a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: The sections are incubated first with a primary antibody raised specifically against the enzyme of interest (e.g., rabbit anti-pulegone reductase). After washing, they are incubated with a secondary antibody conjugated to a visual marker (e.g., goat anti-rabbit IgG conjugated to 10 nm gold particles).

-

Staining & Visualization: The sections are stained with contrast agents (e.g., uranyl acetate and lead citrate) and visualized using a transmission electron microscope (TEM). The gold particles appear as electron-dense black dots, revealing the location of the target enzyme within the cell.[3][5]

References

- 1. Predictive Engineering of Class I Terpene Synthases Using Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [scholarworks.brandeis.edu]

- 3. Protocol: an improved and universal procedure for whole-mount immunolocalization in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. search.library.uq.edu.au [search.library.uq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

An In-depth Technical Guide to the Identification of p-Menthane-1,2-diol in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menthane-1,2-diol, a vicinal diol derivative of the p-menthane skeleton, is a potential trace component in essential oils, likely arising from the oxidation of limonene, a widespread monoterpene. While its presence is not as commonly reported as other p-menthane derivatives like menthol or p-menthane-3,8-diol, its identification is of interest for the comprehensive characterization of essential oils and for understanding their degradation pathways. This guide provides a detailed overview of the analytical methodologies required for the identification and potential quantification of this compound in complex essential oil matrices. It covers sample preparation, chromatographic separation, and spectroscopic identification, with a focus on gas chromatography-mass spectrometry (GC-MS). Given the challenges associated with the analysis of polar diols by GC, derivatization techniques are discussed in detail. Furthermore, the importance of chiral analysis for the differentiation of its stereoisomers is highlighted.

Introduction

The chemical composition of essential oils is a complex mixture of volatile and semi-volatile compounds, primarily terpenes and their oxygenated derivatives.[1] The p-menthane monoterpenoids are a significant class of these compounds, with well-known examples including limonene, menthol, and carvone.[2] this compound is a diol that can be formed through the oxidation of the endocyclic double bond of limonene.[3] While not a major constituent, its presence can be an indicator of the age or storage conditions of an essential oil, as limonene is susceptible to oxidation.[4][5][6]

The identification of this compound is challenging due to its low concentration, high polarity, and the presence of multiple stereoisomers. This guide outlines a systematic approach to its identification, leveraging modern analytical techniques.

Biosynthesis and Natural Occurrence

p-Menthane monoterpenes are biosynthesized in plants from geranyl pyrophosphate, with limonene being a key cyclic intermediate.[2] Subsequent enzymatic oxidations lead to the formation of a variety of oxygenated derivatives. The formation of this compound in essential oils is likely a result of the auto-oxidation or microbial transformation of limonene.[3] While quantitative data on the natural occurrence of this compound in essential oils is scarce in the literature, its formation from limonene has been demonstrated in biotransformation studies using microorganisms.[3] Therefore, essential oils with a high limonene content, such as those from citrus fruits (e.g., orange, lemon) and some Pinus species, are the most probable sources of this compound.[7][8]

Analytical Workflow for Identification

The identification of this compound in essential oils requires a multi-step analytical approach, as depicted in the workflow diagram below.

Experimental Protocols

Sample Preparation: Derivatization

Due to the high polarity of the hydroxyl groups, direct analysis of diols by gas chromatography can result in poor peak shape and low sensitivity. Derivatization is therefore a critical step to increase volatility and improve chromatographic performance.[9]

Silylation involves the replacement of the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group.[9]

Protocol for Silylation:

-

Evaporate a known amount of the essential oil (e.g., 1-5 mg) to dryness under a gentle stream of nitrogen.

-

Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

-

Seal the vial and heat at 70-80°C for 30-60 minutes.

-

Cool the reaction mixture to room temperature.

-

The derivatized sample can be directly injected into the GC-MS or diluted with a suitable solvent (e.g., hexane, ethyl acetate) if necessary.

For vicinal diols like this compound, derivatization with a boronic acid, such as phenylboronic acid, forms a cyclic boronate ester, which is highly stable and exhibits excellent chromatographic properties.[4][5]

Protocol for Phenylboronate Ester Formation:

-

Dissolve a known amount of the essential oil in a suitable solvent (e.g., pyridine or dimethylformamide).

-

Add an excess of phenylboronic acid.

-

Heat the mixture at 60-80°C for 20-30 minutes.

-

The resulting solution containing the phenylboronate ester can be analyzed by GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the separation and identification of volatile and semi-volatile compounds in essential oils.[1]

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column is generally used. A common choice is a 30 m x 0.25 mm i.d. column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60-80°C, hold for 2-5 minutes.

-

Ramp: 3-5°C/min to 240-280°C.

-

Final hold: 5-10 minutes.

-

-

Injector Temperature: 250°C.

-

Injection Mode: Split or splitless, depending on the expected concentration of the analyte.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Chiral Gas Chromatography

This compound possesses three chiral centers, leading to the existence of eight possible stereoisomers. Chiral gas chromatography is necessary to separate these enantiomers and diastereomers.

Typical Chiral GC Parameters:

-

Column: A cyclodextrin-based chiral capillary column, such as one coated with a derivative of β-cyclodextrin (e.g., Rt-βDEXsm), is required.[10][11]

-

Oven Temperature Program: A slow temperature ramp (e.g., 1-2°C/min) is often necessary to achieve optimal chiral separation.

-

The other GC-MS parameters can be similar to those used for non-chiral analysis.

Identification of this compound

Positive identification of this compound relies on a combination of its mass spectrum and its retention index.

Mass Spectrum Analysis

The mass spectrum of the derivatized this compound should be compared with a reference spectrum from a spectral library (e.g., NIST, Wiley). In the absence of an experimental spectrum in the library, the fragmentation pattern can be predicted based on the structure. For a bis-TMS derivative, characteristic fragments would arise from the loss of methyl groups (M-15), a trimethylsilyl group (M-73), and a trimethylsilanol group (M-90).

Retention Index

The Kovats retention index (RI) is a valuable tool for the identification of compounds in GC. The experimental RI of the unknown peak should be calculated and compared with the literature value. The PubChem database lists a Kovats retention index of 1378 on a semi-standard non-polar column for this compound.[12]

Chemical Structures and Isomers

The p-menthane skeleton is a substituted cyclohexane ring. This compound has hydroxyl groups at positions 1 and 2. The presence of three chiral centers gives rise to a total of eight stereoisomers.

Quantitative Data

As of the writing of this guide, there is a notable lack of published quantitative data on the natural concentration of this compound in essential oils. The closely related p-menthane-3,8-diol is found at concentrations of 1-2% in the essential oil of Corymbia citriodora.[13] It is plausible that this compound, as a limonene oxidation product, exists at significantly lower concentrations, likely in the parts-per-million (ppm) range in aged or oxidized limonene-rich essential oils.[4]

For accurate quantification, the use of a certified analytical standard of this compound is mandatory. The method of standard addition or an external calibration curve would be appropriate.

| Compound | Essential Oil Source (Hypothetical) | Concentration Range (Hypothetical) | Reference |

| This compound | Aged Citrus spp. (e.g., Lemon, Orange) | < 100 ppm | - |

| This compound | Oxidized Pinus spp. | < 50 ppm | - |

Note: The quantitative data presented in the table is hypothetical due to the lack of experimental data in the literature.

Conclusion

The identification of this compound in essential oils is a complex analytical task that requires a combination of appropriate sample preparation, high-resolution chromatography, and mass spectrometry. Derivatization is a key step to enable the analysis of this polar compound by GC-MS. Chiral GC is essential for the separation of its various stereoisomers. While its natural occurrence appears to be limited and at low concentrations, its identification can provide valuable information about the chemical profile and degradation state of an essential oil. Further research is needed to quantify its presence in various essential oils and to obtain reference spectral data for its unambiguous identification. The availability of an analytical standard is a critical prerequisite for future quantitative studies.

References

- 1. azom.com [azom.com]

- 2. Demonstration that limonene is the first cyclic intermediate in the biosynthesis of oxygenated p-menthane monoterpenes in Mentha piperita and other Mentha species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. [PDF] Determination of limonene oxidation products using SPME and GC-MS. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Volatile Compounds in Citrus Essential Oils: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pine Needle Oil | Sensient Essential Oils [sensientessentialoils.com]

- 9. accustandard.com [accustandard.com]

- 10. gcms.cz [gcms.cz]

- 11. restek.com [restek.com]

- 12. This compound | C10H20O2 | CID 36574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of p-Menthane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for p-menthane-1,2-diol, a monoterpenoid of interest in various research fields. Due to the limited availability of published experimental spectra for this specific compound, this document combines data from public databases with generalized experimental protocols applicable to this class of molecules.

Data Presentation

Table 1: Nuclear Magnetic Resonance (NMR) Data

A complete, experimentally verified NMR dataset for this compound is not currently available in public spectral databases. The analysis of related diol compounds suggests that spectra would be recorded on spectrometers operating at frequencies of 400 MHz for ¹H NMR and 100.6 MHz for ¹³C NMR, often using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.

¹H NMR (Proton NMR) : Predicted chemical shifts would show signals corresponding to the methyl and isopropyl groups, as well as the protons on the cyclohexane ring and the hydroxyl protons. The hydroxyl proton signals can be broad and their chemical shift is highly dependent on solvent and concentration.

¹³C NMR (Carbon-13 NMR) : The spectrum would be expected to show distinct signals for each of the ten carbon atoms in the this compound structure, unless there is symmetry leading to equivalent carbons. The carbons bearing the hydroxyl groups would appear in the downfield region typical for alcohols.

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Alcohol) | 3600 - 3200 (broad) | Stretching vibration, indicative of hydrogen bonding. |

| C-H (Alkane) | 3000 - 2850 | Stretching vibration of sp³ hybridized carbons. |

| C-O (Alcohol) | 1260 - 1000 | Stretching vibration. |

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data for this compound is available from the PubChem database. The data was likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

| m/z (Mass-to-Charge Ratio) | Interpretation | Source |

| 125 | Fragment Ion | [1] |

| 111 | Fragment Ion | [1] |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for this compound are not published. However, the following are generalized procedures for the analysis of diols and terpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for the NMR analysis of a diol involves dissolving a small sample of the compound in a deuterated solvent.[2]

-

Sample Preparation : A few milligrams of this compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, data would be acquired at a frequency such as 400 MHz. For ¹³C NMR, a frequency of around 100.6 MHz is common.[3] A number of scans are averaged to improve the signal-to-noise ratio.

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of a liquid or solid sample.

-

Background Spectrum : A background spectrum of the clean ATR crystal is recorded.[4] This accounts for any atmospheric or instrumental interferences.

-

Sample Application : A small amount of this compound is placed directly onto the ATR crystal.[4]

-

Spectrum Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[5] Multiple scans are averaged to obtain a high-quality spectrum.

-

Data Analysis : The resulting spectrum shows the absorbance or transmittance of infrared radiation as a function of wavenumber (cm⁻¹). The characteristic absorption bands are then assigned to the functional groups within the molecule.

Mass Spectrometry (MS)